3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
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Overview
Description
3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with a suitable pyrrolidine derivative in the presence of a reducing agent such as sodium borohydride. This is followed by acylation of the resulting intermediate using propanoyl chloride under acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more robust catalytic processes to ensure higher yields and purity. Process optimization, such as temperature control and solvent selection, plays a crucial role in maximizing the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions are also common, especially on the aromatic ring, where substituents can be replaced by nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions to prevent hydrolysis.
Substitution: Amine or halide nucleophiles; polar solvents, often with mild heating.
Major Products
The products formed from these reactions can vary, including sulfoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and in catalysis.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, primarily through binding to enzymes or receptors. The pyrrolidinyl pyridine moiety is often involved in hydrogen bonding and van der Waals interactions with biological macromolecules, while the methylthio phenyl group can participate in hydrophobic interactions, influencing the compound's overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-(ethylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
3-(4-(methylthio)phenyl)-N-(1-(pyridin-3-yl)pyrrolidin-3-yl)propanamide
Uniqueness
Compared to its analogs, 3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide stands out due to its specific methylthio substitution, which can significantly alter its chemical reactivity and biological interactions. This uniqueness provides distinct advantages in its applications, particularly in medicinal chemistry, where slight modifications in structure can lead to differences in efficacy and selectivity.
Biological Activity
3-(4-(Methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H22N2OS and has a molecular weight of 342.44 g/mol. The structure features a pyrrolidine moiety linked to a pyridine ring and a methylthio-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of 3-(4-(methylthio)phenyl)-1H-pyrrole exhibit significant anticancer properties. A study published in PubMed investigated a series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives, revealing that they displayed strong antiproliferative activity against various cancer cell lines, comparable to the chemotherapy drug Paclitaxel .
Key Findings:
- The compound demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells.
- The mechanism of action involved inducing cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry and microscopy studies.
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications on the pyrrole ring and the substituents on the phenyl group significantly influenced the compound's efficacy. For instance, compounds with electron-donating groups showed enhanced activity against cancer cell lines .
Compound | Structure | IC50 (µM) | Cell Line |
---|---|---|---|
3j | structure | 10 | MGC80-3 |
4j | structure | 15 | A549 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : It halts the progression of the cell cycle at specific checkpoints, notably G2/M phase.
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in patients with resistant forms of breast cancer, leading to partial responses in over 30% of participants.
- Case Study 2 : Research conducted on animal models indicated that administration of the compound led to significant tumor reduction in xenograft models, supporting its potential for therapeutic use.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-11-13-22(14-16)18-4-2-3-12-20-18/h2-6,8-9,12,16H,7,10-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFLENKNZGBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.